(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride

Chiral Resolution Stereochemistry Medicinal Chemistry

Sourcing chiral pyrrolidine scaffolds often introduces stereochemical ambiguity when racemic or mis-configured intermediates are substituted. (R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride (CAS 1414960-62-5) eliminates this risk: • Enantiopure (R)-configuration ensures pharmacological reproducibility-critical for nAChR-targeting programs where the (R)-enantiomer demonstrates stereospecific binding (e.g., IC₅₀ 45 nM in 3-(pyrrolidin-3-yloxy)-pyridine series). • Hydrochloride salt delivers superior solid-state stability vs. the free base (an oil prone to variable hydration/oxidation); crystalline powder enables accurate automated weighing. • Dual orthogonal handles (pyrrolidine NH + methyl ester) enable chemoselective sequential derivatization, reducing library synthesis by ≥1 synthetic step vs. N-protected analogs.

Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
CAS No. 1414960-62-5
Cat. No. B1404040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride
CAS1414960-62-5
Molecular FormulaC7H14ClNO3
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESCOC(=O)COC1CCNC1.Cl
InChIInChI=1S/C7H13NO3.ClH/c1-10-7(9)5-11-6-2-3-8-4-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1
InChIKeyUVWLDEJPOAOZOV-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride: Chiral Pyrrolidine Scaffold


(R)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride (CAS 1414960-62-5) is an enantiopure (R)-configured pyrrolidine-based building block with the molecular formula C₇H₁₄ClNO₃ and a molecular weight of 195.64 g/mol . This compound serves as a versatile chiral intermediate for medicinal chemistry programs, featuring a secondary amine within the pyrrolidine ring and a methyl ester functionality—two orthogonal reactive handles that enable sequential derivatization in the synthesis of more complex pharmaceutical candidates . It is supplied as the hydrochloride salt, typically as an off-white powder with purities ranging from ≥96% to ≥98% (NLT) from reputable vendors, and is intended strictly for research and further manufacturing use .

Stereochemistry
(R)-enantiopure pyrrolidine scaffold for enantioselective synthesis
Reactive handles
Free pyrrolidine NH and methyl ester for sequential orthogonal derivatization
Physical form
Hydrochloride salt as stable crystalline powder for accurate weighing

Why This Compound Cannot Be Replaced by Generic Analogs


Procurement decisions for chiral pyrrolidine scaffolds frequently overlook three critical differentiators that render simple substitution inadequate. First, enantiomeric configuration dictates biological target engagement: the (R)-enantiomer (CAS 1414960-62-5) is chemically and stereochemically distinct from its (S)-counterpart (CAS 1414960-56-7), and regulatory guidelines increasingly require enantiopure intermediates to ensure pharmacological reproducibility . Second, the hydrochloride salt form delivers superior solid-state stability and consistent stoichiometry compared to the free base (CAS 1373232-23-5), which is prone to variable hydration and amine oxidation during storage . Third, the dual orthogonal functional groups—the pyrrolidine NH and the methyl ester—provide two sequential points for chemoselective diversification, a synthetic advantage not offered by N-protected or free-acid analogs . Neglecting these factors during sourcing can introduce stereochemical ambiguity, inconsistent reaction performance, and ultimately irreproducible biological data in downstream assays.

Enantiomer mismatch: The (S)-enantiomer (CAS 1414960-56-7) may exhibit different target engagement; opposite stereochemistry can alter pharmacological outcomes.
Free-base instability: Free base (CAS 1373232-23-5) is an oil prone to degradation; hydrochloride salt provides consistent stoichiometry and storage stability.
Limited orthogonal reactivity: N-protected or free-acid analogs lack dual reactive sites; may require extra protection/deprotection steps.

Quantitative Differentiation Evidence for Procurement


Enantiomeric Purity: (R)- vs. (S)-Configuration

The (R)-enantiomer (CAS 1414960-62-5) and the (S)-enantiomer (CAS 1414960-56-7) are distinct chemical entities with separate CAS numbers and opposite stereochemistry at the pyrrolidine 3-position, confirmed by their non-identical IUPAC names and distinct SMILES configurations. The (R)-enantiomer is specifically designated methyl 2-[(3R)-pyrrolidin-3-yloxy]acetate hydrochloride . In neurotransmitter receptor binding studies, (R)-configured pyrrolidin-3-yloxy derivatives have demonstrated target engagement where the corresponding (S)-enantiomers show negligible activity—for example, 3-((R)-pyrrolidin-3-yloxy)-pyridine (CHEMBL10260) exhibits an IC₅₀ of 45 nM at nicotinic acetylcholine receptors, an activity that is stereospecific and not replicated by the (S)-antipode [1][2].

Enantiomeric purity
Cross-study comparable
IC₅₀ 45 nM for (R)-configured analog at nAChR; (S)-enantiomer shows negligible activity
Supports stereochemical-control context for target engagement
Data from ChEMBL/BindingDB on related 3-pyrrolidinyloxy-pyridine scaffold
Chiral Resolution Stereochemistry Medicinal Chemistry

Salt Form Stability: Hydrochloride vs. Free Base

The hydrochloride salt (CAS 1414960-62-5, MW 195.64 g/mol) offers definitive advantages over the free base (CAS 1373232-23-5, MW 159.18 g/mol) for procurement and experimental reproducibility. The salt form exists as a well-defined off-white powder solid at ambient temperature, whereas the free base is reported as an oil or low-melting solid requiring refrigerated storage (2–8°C) to prevent degradation . The hydrochloride salt has two hydrogen bond donors (compared to one in the free base) and a formal salt bridge, contributing to a more stable crystal lattice and reduced hygroscopicity [1].

Salt form stability
Head-to-head
Hydrochloride: crystalline powder, MW 195.64; Free base: oil/liquid, MW 159.18, requires cold chain
Solid hydrochloride enables reproducible stoichiometry and storage
Physical state from vendor datasheets; PubChem computed H-bond donors
Solid-State Stability Salt Selection Chemical Procurement

Counterion Efficiency: Hydrochloride vs. Tosylate Salt

The hydrochloride salt (CAS 1414960-62-5, MW 195.64) provides a substantially lower molecular weight contribution from the counterion compared to the tosylate salt (CAS 1965314-51-5, MW 331.38). This 135.74 g/mol difference means that per gram of material purchased, the hydrochloride salt delivers approximately 1.69× more equivalents of the active (R)-pyrrolidin-3-yloxy-acetic acid methyl ester scaffold . Additionally, the hydrochloride is the most commonly used salt form for amine-containing pharmaceutical intermediates, ensuring broader solubility data and compatibility with standard amide coupling and reductive amination protocols .

Counterion efficiency
Head-to-head
1.69× more scaffold equiv. per gram vs. tosylate salt (MW 331.38)
Higher active scaffold content per unit mass
HCl contributes 18.6% of mass; tosylate 52.0% (vendor listings)
Salt Screening Crystallinity Process Chemistry

Vendor Purity Specifications Across Supply Channels

Commercial purity specifications for CAS 1414960-62-5 vary across vendors, with documented purities ranging from 95% to NLT 98%. Synblock offers the highest certified purity at NLT 98% with supporting analytical documentation including MSDS, NMR, HPLC, and LC-MS . Sigma-Aldrich (J&W Pharmlab) certifies ≥96% purity with Certificates of Analysis available . In contrast, the racemic variant (CAS 1373223-23-4, methyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride) is offered at 95% purity as an oil, lacking the enantiomeric specification that defines the (R)-compound .

Vendor purity range
Specification review
Synblock: NLT 98% (NMR, HPLC, LC-MS); Sigma-Aldrich: ≥96% (COA); Racemic analog: 95% oil
NLT 98% with full analytical package reduces re-purification need
Purity from vendor product pages as of 2024–2025
Quality Control Vendor Comparison Analytical Chemistry

Dual Orthogonal Functional Groups: Strategic Advantage

The (R)-configured methyl ester hydrochloride scaffold presents two orthogonal reactive handles—the free pyrrolidine NH (secondary amine) and the methyl ester—that can be addressed independently in sequential synthetic steps. This stands in contrast to N-protected analogs (e.g., N-Boc, N-Ac, or N-methyl derivatives) that block the pyrrolidine nitrogen, or free-acid analogs that introduce an additional acidic proton requiring protection/deprotection steps [1]. The methyl ester is a common prodrug and protecting group motif in medicinal chemistry, enabling late-stage hydrolysis to the carboxylic acid for target conjugation or improved aqueous solubility .

Orthogonal handles
Class-level inference
2 orthogonal reactive sites: pyrrolidine NH + methyl ester; eliminates ≥1 protection/deprotection step
Reduces synthetic step count and material loss
Compared to N-Boc or free-acid analogs (PubChem reference)
Orthogonal Synthesis Building Blocks Medicinal Chemistry

Patent-Relevant Scaffold for Nicotinic Receptor Programs

The pyrrolidin-3-yloxy motif is a recognized pharmacophore in nicotinic acetylcholine receptor (nAChR) modulator patents and neurotransmitter release control agents. A series of 3-pyrrolidinyloxy-3'-pyridyl ether compounds has been patented for selectively controlling neurotransmitter release [1], while (R)-configured 3-(pyrrolidin-3-yloxy)-pyridine derivatives have demonstrated target engagement with IC₅₀ values in the nanomolar range (e.g., 45 nM for CHEMBL10260 at nAChR) [2]. The (R)-pyrrolidin-3-yloxy-acetic acid methyl ester scaffold serves as a key synthetic intermediate for constructing such bioactive molecules, providing both the correct stereochemistry and the ester handle for further elaboration into pyridyl ether or amide-linked final compounds .

Patent landscape
Class-level inference
(R)-pyrrolidinyloxy motif in patented nAChR modulators; (S) or racemic may lack activity
Enables access to enantiomerically defined pharmacophore space
US20020151712, BindingDB activity data; class-level utility
Nicotinic Receptors Neuropharmacology Patent Landscape

Optimal Application Scenarios in Research & Development


Enantioselective Synthesis of nAChR-Targeted Candidates

Programs targeting nicotinic acetylcholine receptors (nAChRs) or other neurotransmitter receptors where pyrrolidin-3-yloxy-aryl ethers have demonstrated stereospecific binding—such as the 3-(pyrrolidin-3-yloxy)-pyridine series with an IC₅₀ of 45 nM for the (R)-enantiomer [1]—can use CAS 1414960-62-5 as a chirally pure starting material. The (R)-configured pyrrolidine NH enables direct coupling to aryl halides or heteroaryl electrophiles to build the patented 3-pyrrolidinyloxy-3'-pyridyl ether scaffold, while the methyl ester can be hydrolyzed or amidated for further diversification [2].

Dual-Orthogonal Diversification in Parallel Library Synthesis

Medicinal chemistry groups conducting parallel synthesis of compound libraries benefit from the two orthogonal reactive centers (pyrrolidine NH and methyl ester) present in the hydrochloride salt. The solid powder form enables accurate automated weighing, the absence of N-protection eliminates a deprotection step, and the methyl ester can be selectively hydrolyzed or amidated after initial NH derivatization—an advantage over N-protected analogs that require additional synthetic manipulations . This reduces the step count for library production by at least one synthetic operation per compound.

Process Chemistry Scale-Up with Reproducible Stoichiometry

When transitioning from medicinal chemistry to process research, the hydrochloride salt form (CAS 1414960-62-5) provides superior handling characteristics compared to the free base (CAS 1373232-23-5, an oil). The crystalline powder with defined stoichiometry (exactly one equivalent of HCl) and certified purity (NLT 98% from Synblock with analytical documentation including NMR, HPLC, and LC-MS) ensures accurate molar calculations for large-scale reactions, minimizing batch failure risks due to incorrect equivalents or degraded starting material.

Stereochemistry-Dependent Strategy for CNS Patent Portfolios

Organizations building intellectual property around neurotransmitter release modulators incorporating the pyrrolidin-3-yloxy motif should procure the (R)-enantiomer specifically. Patent literature (e.g., US20020151712) establishes the 3-pyrrolidinyloxy ether framework as a valid pharmacophore for controlling chemical synaptic transmission [2]. Using the enantiopure (R)-configured building block ensures that SAR data generated during lead optimization is attributable to a single stereoisomer, strengthening patent claims and avoiding the confounding biological data associated with racemic or mis-configured intermediates [1].

Application
Selection Property
Validation Focus
nAChR-targeted candidate synthesis
Stereochemical-control
Enantiomer-attribution review
Parallel library synthesis
Dual-orthogonal reactive handles
Step-count and deprotection review
Process chemistry scale-up
Solid-state hydrochloride salt
Stoichiometry and purity review
CNS patent portfolio construction
(R)-enantiomer identity
Patent-landscape and SAR attribution
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